Evidence 1: Superior Anti-Tumorigenic Potency Ranking Among 40+ Chalcone Derivatives in Dual In Vitro and In Vivo Models
In a head-to-head screening of more than 40 synthetic chalcone derivatives, 3′-methyl-3-hydroxychalcone (along with its 4′-methyl analog) exhibited the highest potency in inhibiting tumorigenesis, as assessed by both in vitro TPA-induced phospholipid phosphorylation in HeLa cells and in vivo DMBA/TPA-induced mouse skin tumor models . The study explicitly ranks these two methylated 3-hydroxychalcones above all other tested chalcones, including unsubstituted, 2′-hydroxy, and 4-hydroxy analogs .
| Evidence Dimension | Anti-tumorigenic potency ranking among chalcone derivatives |
|---|---|
| Target Compound Data | Rank: Highest potency (top tier among >40 chalcones). Proliferation inhibition of HGC-27 gastric cancer cells: 'remarkable inhibitory effect' (qualitative ranking). |
| Comparator Or Baseline | Comparator group: >40 chalcone derivatives including unsubstituted chalcone, 2′-hydroxychalcones, 4-hydroxychalcones, and various methoxylated/prenylated analogs. Majority of comparators showed weak or no activity. |
| Quantified Difference | Qualitative top-tier ranking vs. majority inactive; specific quantitative IC₅₀ values for individual compounds were not reported in the source publication, but the ranking conclusion was explicit. |
| Conditions | In vitro: TPA-stimulated ³²Pi incorporation into HeLa cell phospholipids (primary screen). In vivo: DMBA-initiated, TPA-promoted mouse skin tumorigenesis model. Cell proliferation: HGC-27 human gastric cancer cell line. |
Why This Matters
For procurement in anti-tumorigenesis research, this compound is one of only two chalcones identified as top-tier from a library of 40+, directly informing selection where maximal potency is the primary criterion.
- [1] Shibata, S. Anti-tumorigenic chalcones. Stem Cells, 1994, 12(1), 44–52. View Source
